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Compound of Interest

Compound Name: Frubiase

Cat. No.: B14633507 Get Quote

Disclaimer: This document is for informational purposes for researchers, scientists, and drug

development professionals. It is not intended as medical advice. "Frubiase" is a brand name

for a dietary supplement, and its specific formulations may vary. The ergogenic potential of its

individual components is an active area of scientific research.

Introduction
"Frubiase Sport" is a commercially available dietary supplement marketed towards athletes

and active individuals. Its formulation typically comprises a blend of minerals, vitamins, and in

some versions, specific carbohydrates. The purported benefits center on supporting energy

metabolism, muscle function, and replenishing micronutrients lost during strenuous physical

activity. This technical guide provides an in-depth analysis of the core active ingredients of

"Frubiase Sport" and their scientifically investigated ergogenic potential. The information

presented is a synthesis of findings from various clinical and experimental studies on these

individual components.

Core Active Ingredients and their Ergogenic
Potential
The primary active ingredients in "Frubiase Sport" that hold potential ergogenic properties

include a range of minerals and vitamins, and in some formulations, the functional

carbohydrate Palatinose™. We will examine the evidence for each of these key components.
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Minerals
a) Magnesium

Magnesium is an essential mineral involved in over 300 enzymatic reactions, including those

central to energy metabolism, muscle contraction, and protein synthesis. Its role in ATP

production and as a calcium antagonist in muscle fibers suggests a direct link to physical

performance.

Quantitative Data on Ergogenic Effects of Magnesium Supplementation

Performanc
e Metric

Study
Population

Dosage Duration Outcome Reference

Peak Oxygen

Uptake (VO2

max)

Physically

Active

Women

212 mg/day

MgO
4 weeks

No significant

effect

Anaerobic

Treadmill Test

Physically

Active

Women

212 mg/day

MgO
4 weeks

No significant

effect

Quadriceps

Torque
N/A N/A N/A

Potential for

improvement

Grip

Strength,

Lower-leg

Power

Cross-

sectional

studies

N/A N/A

Positive

association

with Mg

status

Representative Experimental Protocol: Investigating Magnesium Supplementation on Exercise

Performance

Study Design: A randomized, double-blind, placebo-controlled crossover trial.

Participants: Healthy, physically active individuals, screened for baseline magnesium levels.

Intervention: Participants receive a daily oral supplement of magnesium oxide (e.g., 300-500

mg) or a placebo for a predefined period (e.g., 4-12 weeks).
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Exercise Testing: Pre- and post-intervention, participants undergo a battery of performance

tests, including:

Incremental exercise test to determine VO2 max and lactate threshold.

Time-to-exhaustion trials at a fixed percentage of VO2 max.

Tests of muscle strength and power (e.g., isokinetic dynamometry).

Biochemical Analysis: Blood samples are collected at rest and at various time points post-

exercise to measure plasma and erythrocyte magnesium concentrations, as well as markers

of muscle damage (e.g., creatine kinase) and metabolic stress (e.g., lactate).

Data Analysis: Statistical comparison of performance and biochemical variables between the

magnesium and placebo groups.

Signaling Pathway: Magnesium's Role in Glycolysis
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Caption: Magnesium as a cofactor for key enzymes in glycolysis.
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b) Iron

Iron is a critical component of hemoglobin and myoglobin, responsible for oxygen transport in

the blood and muscle, respectively. It is also essential for the function of cytochromes in the

electron transport chain, which is fundamental for aerobic energy production. Iron deficiency,

with or without anemia, can impair endurance performance.

Quantitative Data on Ergogenic Effects of Iron Supplementation

Performanc
e Metric

Study
Population

Dosage Duration Outcome Reference

VO2 max

Iron-deficient,

non-anemic

rowers

N/A N/A

Moderate

effect on

VO2max

Hemoglobin
Iron-deficient

athletes
N/A N/A

Moderate

effect on

hemoglobin

Endurance

Performance

Iron-depleted

female

runners

N/A N/A

Did not

increase

endurance

performance

Serum

Ferritin

Iron-depleted

individuals
N/A N/A

Can raise

serum ferritin

levels

Representative Experimental Protocol: Assessing Iron Supplementation on Aerobic Capacity

Study Design: A randomized, placebo-controlled trial.

Participants: Endurance athletes screened for iron status (serum ferritin, hemoglobin).

Participants with iron deficiency, both anemic and non-anemic, are included.

Intervention: Oral iron supplementation (e.g., ferrous sulfate, 100 mg elemental iron/day) or a

placebo for 8-12 weeks.
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Exercise Testing:

Primary outcome: Change in VO2 max measured during a graded exercise test on a

treadmill or cycle ergometer.

Secondary outcomes: Time to exhaustion at a supra-maximal intensity, lactate threshold,

and running economy.

Hematological Analysis: Regular monitoring of iron status indicators (hemoglobin, serum

ferritin, transferrin saturation) throughout the study.

Data Analysis: Comparison of changes in performance and hematological parameters

between the iron-supplemented and placebo groups, with subgroup analysis for anemic and

non-anemic participants.

Signaling Pathway: Iron's Role in Oxygen Transport and Utilization
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Caption: Iron's central role in oxygen transport and cellular respiration.
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Vitamins
a) B Vitamins

The B vitamins (B1, B2, B6, B12, niacin, pantothenic acid, biotin, and folate) are a group of

water-soluble vitamins that play crucial roles as coenzymes in energy metabolism. They are

essential for the breakdown of carbohydrates, fats, and proteins to produce ATP.

Quantitative Data on Ergogenic Effects of B Vitamin Supplementation

Performanc
e Metric

Study
Population

Dosage Duration Outcome Reference

Running Time

to Exhaustion

Healthy, non-

athletes

Vitamin B

complex
28 days

1.26-fold

increase

Blood Lactate

Concentratio

n

Healthy, non-

athletes

Vitamin B

complex
28 days

Significantly

reduced

during and

after exercise

Blood

Ammonia

Concentratio

n

Healthy, non-

athletes

Vitamin B

complex
28 days

Significantly

reduced

during and

after exercise

Representative Experimental Protocol: Evaluating B Vitamin Complex on Endurance

Performance

Study Design: Randomized, double-blind, placebo-controlled trial.

Participants: Trained endurance athletes.

Intervention: Daily supplementation with a B-vitamin complex (containing therapeutic doses

of B1, B2, B6, B12, etc.) or a placebo for a period of 4 to 8 weeks.

Exercise Testing:
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A prolonged, steady-state exercise bout (e.g., 90 minutes of cycling at 70% VO2 max)

followed by a time trial to exhaustion.

Measurement of substrate utilization (carbohydrate and fat oxidation) via indirect

calorimetry.

Metabolic Analysis: Blood samples taken before, during, and after exercise to measure

levels of B vitamins, lactate, glucose, and free fatty acids.

Data Analysis: Comparison of time trial performance, substrate utilization patterns, and

metabolic responses between the B vitamin and placebo groups.

Signaling Pathway: B Vitamins as Coenzymes in the Citric Acid Cycle
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Caption: Key roles of B vitamins as coenzymes in the citric acid cycle.
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b) Vitamin D

Vitamin D, a fat-soluble vitamin, is recognized for its role in calcium homeostasis and bone

health. However, the discovery of vitamin D receptors (VDR) in skeletal muscle has spurred

research into its potential direct effects on muscle function, strength, and athletic performance.

Quantitative Data on Ergogenic Effects of Vitamin D Supplementation

Performanc
e Metric

Study
Population

Dosage Duration Outcome Reference

VO2 max

Elite

lightweight

rowers

6000 IU/day

D3
8 weeks

12.1%

increase

Force and

Power

Production

Review of

literature

Up to 4000-

5000 IU/day
N/A

Potential for

increase

Muscle

Protein

Synthesis

In vitro and

animal

studies

N/A N/A

Aids in

myogenic

differentiation

and

proliferation

Representative Experimental Protocol: Vitamin D Supplementation and Muscle Power

Study Design: Randomized, double-blind, placebo-controlled trial.

Participants: Athletes with insufficient or deficient baseline vitamin D levels (serum 25(OH)D

< 30 ng/mL).

Intervention: Daily oral supplementation with vitamin D3 (cholecalciferol) at a dose of 4000-

5000 IU, or a placebo, for 12 weeks.

Performance Testing:

Assessment of lower body power using a vertical jump test or force plate analysis.
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Measurement of isokinetic peak torque of the knee extensors and flexors.

Sprint performance over a short distance (e.g., 30 meters).

Biochemical Analysis: Serum 25(OH)D levels are measured at baseline and at the end of the

intervention to confirm changes in vitamin D status.

Data Analysis: Comparison of changes in muscle power and strength variables between the

vitamin D and placebo groups.

Signaling Pathway: Vitamin D's Influence on Muscle Protein Synthesis
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Caption: The signaling cascade of Vitamin D in skeletal muscle.
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Functional Carbohydrates
a) Palatinose™ (Isomaltulose)

Palatinose™, or isomaltulose, is a disaccharide derived from sucrose. It is fully digested and

absorbed in the small intestine but at a slower rate than sucrose or maltodextrin. This slow and

sustained release of glucose is proposed to offer advantages for endurance athletes.

Quantitative Data on Ergogenic Effects of Palatinose™ Ingestion

Performanc
e Metric

Study
Population

Dosage Timing Outcome Reference

Time Trial

Performance

Experienced

cyclists

75g in 750ml

drink
Pre-exercise

Finished 1

minute faster

than with

maltodextrin

Fat Oxidation

Rate

Experienced

cyclists

75g in 750ml

drink
Pre-exercise

Higher fat

oxidation

during

endurance

trial

Blood

Glucose

Profile

Experienced

cyclists

75g in 750ml

drink
Pre-exercise

More stable

blood glucose

Representative Experimental Protocol: Palatinose™ and Endurance Cycling Performance

Study Design: A randomized, double-blind, crossover trial.

Participants: Trained male cyclists.

Intervention: On two separate occasions, participants ingest a beverage containing either

75g of Palatinose™ or 75g of maltodextrin 45 minutes before exercise.

Exercise Protocol:
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A 90-minute steady-state cycling bout at 60% of VO2 max.

Immediately followed by a time trial (e.g., completing a set amount of work as fast as

possible).

Metabolic Measurements: Throughout the exercise protocol, substrate utilization (fat and

carbohydrate oxidation) is measured using indirect calorimetry. Blood samples are taken at

regular intervals to determine glucose and insulin concentrations.

Data Analysis: Comparison of time trial performance, substrate oxidation rates, and blood

metabolic profiles between the Palatinose™ and maltodextrin conditions.

Signaling Pathway: Proposed Mechanism of Palatinose™ on Substrate Utilization
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Caption: The proposed mechanism for Palatinose™ enhancing fat oxidation.
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General Experimental Workflow for Investigating
Ergogenic Aids
The following diagram illustrates a typical workflow for a clinical trial designed to investigate the

ergogenic potential of a nutritional supplement like "Frubiase" or its individual components.
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Caption: A generalized workflow for a clinical trial on an ergogenic aid.
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Conclusion
The ergogenic potential of "Frubiase Sport" is best understood by examining the scientific

evidence for its individual components. While the comprehensive formula is designed to

provide broad nutritional support for athletes, the direct performance-enhancing effects are

likely attributable to specific ingredients under certain conditions.

Minerals such as magnesium and iron are fundamental for energy metabolism and oxygen

transport. Supplementation is most likely to be ergogenic in individuals with pre-existing

deficiencies.

B vitamins are essential coenzymes for energy production, and supplementation may

support performance by optimizing metabolic pathways.

Vitamin D shows promise in directly influencing muscle function and power, particularly in

athletes with suboptimal vitamin D status.

Palatinose™ presents a compelling case as an alternative carbohydrate source for

endurance athletes, potentially improving performance through enhanced fat oxidation and

glycogen sparing.

Further research is warranted to investigate the synergistic effects of the combined ingredients

in "Frubiase Sport" on athletic performance. Future studies should employ rigorous, placebo-

controlled designs and focus on specific athletic populations and performance outcomes.

To cite this document: BenchChem. [Investigating the Ergogenic Potential of "Frubiase": A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14633507#investigating-the-ergogenic-potential-of-
frubiase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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